Xorphanol

Description

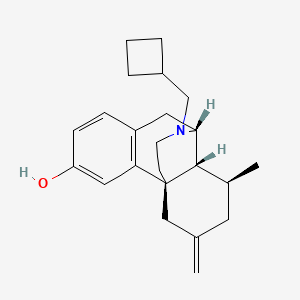

Structure

3D Structure

Properties

IUPAC Name |

(1R,9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO/c1-15-10-16(2)22-21-11-18-6-7-19(25)12-20(18)23(22,13-15)8-9-24(21)14-17-4-3-5-17/h6-7,12,16-17,21-22,25H,1,3-5,8-11,13-14H2,2H3/t16-,21+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJPPZHRNFQRRE-AZIXLERZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=C)C[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77287-89-9 | |

| Record name | Xorphanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77287-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xorphanol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077287899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XORPHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L415991P58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Xorphanol's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xorphanol is a potent morphinan (B1239233) derivative with a complex pharmacological profile, characterized as a mixed agonist-antagonist at opioid receptors. This guide provides a detailed examination of its mechanism of action, focusing on its interactions with mu (µ), kappa (κ), and delta (δ) opioid receptors. Although never marketed, its unique properties, including high affinity and mixed efficacy, make it a significant subject for research in opioid pharmacology. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the pertinent signaling pathways to offer a comprehensive technical resource.

Core Pharmacological Profile

This compound exhibits a distinct pattern of activity across the three major opioid receptors, functioning primarily as a high-efficacy partial agonist at the κ-opioid receptor (KOR) and a partial agonist with significant antagonistic properties at the µ-opioid receptor (MOR). It also demonstrates agonism at the δ-opioid receptor (DOR).

Quantitative Receptor Interaction Data

The following tables summarize the binding affinities (Ki), potency (EC50/IC50), and efficacy (Imax, IA) of this compound at human opioid receptors. This data is compiled from in vitro studies, primarily utilizing transfected cell lines.

Table 1: this compound Receptor Binding Affinities

| Receptor | Ki (nM) |

| κ-Opioid Receptor (KOR) | 0.4[1] |

| µ-Opioid Receptor (MOR) | 0.25[1] |

| δ-Opioid Receptor (DOR) | 1.0[1] |

Table 2: this compound Functional Activity

| Receptor | Parameter | Value | Notes |

| κ-Opioid Receptor (KOR) | EC50 | 3.3 nM[1] | Concentration for 50% of maximal effect in functional assays. |

| Imax | 49%[1] | Maximum effect relative to a full agonist. | |

| Intrinsic Activity (IA) | 0.84[1] | Indicates high-efficacy partial agonism. | |

| µ-Opioid Receptor (MOR) | IC50 | 3.4 nM[1] | Concentration for 50% inhibition in functional assays. |

| Imax | 29%[1] | Maximum effect relative to a full agonist, indicating partial agonism. | |

| δ-Opioid Receptor (DOR) | IC50 | 8 nM[1] | Concentration for 50% inhibition in functional assays. |

| Imax | 76%[1] | Indicates agonist activity. |

Signaling Pathways

As a G-protein coupled receptor (GPCR) ligand, this compound's effects are mediated through complex intracellular signaling cascades. Its mixed agonist-antagonist profile suggests a nuanced activation of these pathways, potentially exhibiting biased signaling.

Kappa Opioid Receptor (KOR) Signaling

At the KOR, where this compound acts as a high-efficacy partial agonist, it is expected to primarily activate the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, resulting in neuronal hyperpolarization and reduced excitability. This pathway is generally associated with the analgesic effects of KOR agonists.

Mu Opioid Receptor (MOR) Signaling

As a partial agonist with antagonistic properties at the MOR, this compound likely competes with endogenous or exogenous full agonists, such as morphine, for receptor binding. When bound, it elicits a submaximal response through the Gαi/o pathway, similar to its action at the KOR. Its antagonistic effects are manifested by its ability to displace full agonists and precipitate withdrawal in opioid-dependent individuals.

Experimental Protocols

The following sections detail the methodologies typically employed in the characterization of opioid ligands like this compound.

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for a specific opioid receptor subtype expressed in a cell line (e.g., CHO or HEK-293 cells).

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for µ, κ, and δ opioid receptors.

Materials:

-

Cell membranes from CHO or HEK-293 cells stably expressing the human µ, κ, or δ opioid receptor.

-

Radioligand specific for the receptor of interest (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, [³H]Naltrindole for DOR).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (e.g., Naloxone at a high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of Naloxone.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

References

Xorphanol Receptor Binding Affinity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xorphanol is a synthetically derived morphinan (B1239233) opioid analgesic that has been the subject of research due to its mixed agonist-antagonist properties at opioid receptors. This technical guide provides a comprehensive overview of the receptor binding affinity and associated signaling pathways of this compound. The document summarizes the available quantitative binding data, details relevant experimental protocols, and visualizes the key signaling and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals. While extensive binding affinity data for this compound is available, specific quantitative functional data on its potency and efficacy in signaling assays is limited in publicly accessible literature. Therefore, where appropriate, this guide draws parallels with the closely related compound, butorphanol, to illustrate potential mechanisms of action, particularly concerning functional selectivity.

Introduction

This compound, a member of the morphinan class of opioids, exhibits a complex pharmacological profile characterized by its interactions with multiple opioid receptor subtypes: mu (μ), kappa (κ), and delta (δ). Understanding the nuances of its binding affinity and the subsequent intracellular signaling cascades is crucial for elucidating its therapeutic potential and side-effect profile. This guide aims to consolidate the existing knowledge on this compound's receptor interactions and provide a detailed technical resource for the scientific community.

Receptor Binding Affinity of this compound

The affinity of this compound for opioid receptors has been determined through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand with known affinity for a specific receptor subtype. The resulting inhibition constant (Kᵢ) is an inverse measure of binding affinity; a lower Kᵢ value indicates a higher affinity.

Quantitative Binding Data

The following table summarizes the reported Kᵢ values for this compound at human cloned opioid receptors expressed in vitro.

| Receptor Subtype | Radioligand | Kᵢ (nM) | Reference Compound |

| Mu (μ) | [³H]DAMGO | 0.25 | Morphine |

| Kappa (κ) | [³H]U-69,593 | 0.4 | U-69,593 |

| Delta (δ) | [³H]Naltrindole | 1.0 | DPDPE |

Note: The Kᵢ values are compiled from various sources and may vary depending on the specific experimental conditions.

Based on this data, this compound demonstrates high affinity for all three classical opioid receptors, with a particularly high affinity for the mu and kappa subtypes.

Functional Profile and Signaling Pathways

This compound is classified as a mixed agonist-antagonist. Its functional activity is receptor-dependent:

-

Kappa (κ) Opioid Receptor: this compound acts as a high-efficacy partial agonist or near-full agonist.

-

Mu (μ) Opioid Receptor: It functions as a partial agonist with notable antagonistic properties. This means it can produce a partial opioid effect on its own but can also block the effects of full mu agonists like morphine.

-

Delta (δ) Opioid Receptor: this compound behaves as an agonist at this receptor.

G-Protein Coupled Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gαi/o family. Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. These subunits then modulate the activity of various downstream effectors.

A key downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase , which leads to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs).

An In-Depth Technical Guide to the Chemical Structure and Pharmacology of Xorphanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xorphanol, a potent morphinan (B1239233) derivative, has been a subject of interest in opioid research due to its unique mixed agonist-antagonist profile at opioid receptors. This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and known signaling mechanisms of this compound. Detailed summaries of its binding affinities and functional activities at mu (µ), kappa (κ), and delta (δ) opioid receptors are presented. Furthermore, this document outlines established experimental protocols for the synthesis, in vitro characterization, and in vivo assessment of this compound and similar opioid compounds. Finally, the canonical signaling pathways associated with the opioid receptors targeted by this compound are delineated, offering a foundational understanding of its molecular mechanism of action.

Chemical Structure of this compound

This compound, with the developmental code name TR-5379, is a synthetically derived opioid analgesic belonging to the morphinan class of compounds.[1] Its chemical structure is characterized by a pentacyclic core, typical of morphinans, with specific substitutions that confer its distinct pharmacological profile.

| Identifier | Value |

| IUPAC Name | N-(Cyclobutylmethyl)-8β-methyl-6-methylenemorphinan-3-ol |

| SMILES String | C[C@H]1CC(=C)C[C@@]23[C@@H]1--INVALID-LINK--N(CC3)CC5CCC5 |

| InChI Key | AZJPPZHRNFQRRE-AZIXLERZSA-N |

| CAS Number | 77287-89-9 |

| Molecular Formula | C₂₃H₃₁NO |

| Molecular Weight | 337.50 g/mol |

Pharmacological Profile

This compound is characterized as a mixed agonist-antagonist at opioid receptors. Its complex pharmacology involves differential activity at the three main opioid receptor subtypes: mu (µ), kappa (κ), and delta (δ).

Receptor Binding Affinity and Functional Activity

The following table summarizes the known binding affinities (Ki) and functional activities (EC50 and Emax) of this compound at the µ, κ, and δ opioid receptors. This data is crucial for understanding its potential therapeutic effects and side-effect profile.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50, nM) | Efficacy (Emax, % of standard agonist) |

| Mu (µ) | 0.25 | GTPγS Binding | 3.4 | 29% (Partial Agonist) |

| Kappa (κ) | 0.4 | GTPγS Binding | 3.3 | 49% (Partial Agonist) |

| Delta (δ) | 1.0 | GTPγS Binding | 8.0 | 76% (Agonist) |

Data compiled from various preclinical studies. The specific standard agonist used for Emax comparison may vary between studies.

Experimental Protocols

This section provides detailed methodologies for the synthesis and pharmacological characterization of this compound and related opioid compounds.

Synthesis of this compound

The synthesis of this compound, N-(cyclobutylmethyl)-8β-methyl-6-methylenemorphinan-3-ol, can be achieved through a multi-step process starting from a suitable morphinan precursor. A representative synthetic route is outlined below, based on established procedures for similar morphinan derivatives.[2]

Protocol:

-

Preparation of the Wittig Reagent: Methylenetriphenylphosphorane is prepared from methyltriphenylphosphonium (B96628) bromide and a strong base, such as sodium hydride, in an inert solvent like dimethyl sulfoxide (B87167) (DMSO) under an argon atmosphere.[2]

-

Wittig Reaction: To the prepared solution of methylenetriphenylphosphorane, a solution of 17-cyclobutylmethyl-3-hydroxy-8β-methyl-morphinan-6-one (the ketone precursor) in DMSO is added.[2]

-

Reaction Conditions: The reaction mixture is heated, for example, at 80°C for one hour, to facilitate the conversion of the ketone to the methylene (B1212753) group.[2]

-

Workup and Purification: The reaction is cooled and quenched, followed by extraction with an organic solvent. The crude product is then purified using chromatographic techniques to yield this compound free base.[2]

-

Salt Formation (Optional): The free base can be converted to a salt, such as the hydrochloride or mesylate salt, for improved stability and solubility.

In Vitro Pharmacological Assays

This assay is used to determine the binding affinity of this compound for µ, κ, and δ opioid receptors.[3][4]

References

An In-depth Technical Guide to the Synthesis of Xorphanol Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xorphanol ((−)-17-(cyclobutylmethyl)-8β-methyl-6-methylenemorphinan-3-ol) is a potent opioid analgesic with a mixed agonist-antagonist profile at opioid receptors. This technical guide provides a comprehensive overview of the synthesis of its mesylate salt. Detailed experimental protocols for the key synthetic steps, including the crucial Wittig reaction to introduce the 6-methylene group, are presented. Furthermore, this document summarizes the key pharmacological data of this compound at the µ (MOR), δ (DOR), and κ (KOR) opioid receptors, and illustrates its complex signaling mechanisms through detailed pathway diagrams. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of morphinan-based therapeutics.

Introduction

This compound is a morphinan (B1239233) derivative that exhibits a complex pharmacological profile, acting as a partial agonist at the µ-opioid receptor and a more efficacious agonist at the κ-opioid receptor.[1] This mixed agonist-antagonist activity profile has generated interest in its potential as an analgesic with a reduced side-effect profile compared to traditional µ-opioid receptor agonists. The synthesis of this compound involves a multi-step process culminating in the formation of the characteristic 6-methylene group via a Wittig reaction. This guide details the synthetic route to this compound and its subsequent conversion to the mesylate salt, a form often used for pharmaceutical development.

Synthesis of this compound

The synthesis of this compound can be conceptually divided into two main stages: the preparation of the key intermediate, N-(cyclobutylmethyl)-3-hydroxy-8β-methyl-morphinan-6-one, and the subsequent olefination to introduce the 6-methylene group.

Synthesis of the Precursor: N-(cyclobutylmethyl)-3-hydroxy-8β-methyl-morphinan-6-one

The synthesis of the morphinan-6-one (B15388065) precursor involves the N-alkylation of a suitable normorphinan derivative. A general approach is outlined below, based on established methods for the alkylation of morphinans.

Experimental Protocol: N-alkylation of 3-hydroxy-8β-methyl-normorphinan-6-one

A mixture of 3-hydroxy-8β-methyl-normorphinan-6-one, an excess of cyclobutylmethyl bromide, and a suitable base (e.g., sodium bicarbonate or potassium carbonate) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is heated.[2] The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled and the product is isolated by extraction and purified by column chromatography to yield N-(cyclobutylmethyl)-3-hydroxy-8β-methyl-morphinan-6-one.

Synthesis of this compound via Wittig Reaction

The final step in the synthesis of the this compound free base is the conversion of the 6-keto group of the precursor to a methylene (B1212753) group using a Wittig reaction.[1] This reaction utilizes a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).

Experimental Protocol: Synthesis of this compound (4Bb) [1]

A solution of methylenetriphenylphosphorane is prepared in situ from methyltriphenylphosphonium (B96628) bromide and a strong base such as sodium hydride or n-butyllithium in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen). To this ylide solution, a solution of N-(cyclobutylmethyl)-3-hydroxy-8β-methyl-morphinan-6-one in the same anhydrous solvent is added. The reaction mixture is then heated to drive the reaction to completion. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is purified by column chromatography to afford this compound free base.

Formation of this compound Mesylate

For pharmaceutical applications, the free base of this compound is often converted to a salt form to improve its solubility and stability. The mesylate salt is a common choice.

Experimental Protocol: Synthesis of this compound Mesylate

This compound free base is dissolved in a suitable organic solvent, such as acetone (B3395972) or isopropanol. A stoichiometric amount of methanesulfonic acid, dissolved in the same solvent, is added dropwise with stirring. The resulting precipitate of this compound mesylate is collected by filtration, washed with cold solvent, and dried under vacuum.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis of this compound and its pharmacological activity.

| Parameter | Value | Reference |

| Synthesis Data | ||

| Precursor Molecular Weight | Data not available in searched documents | |

| This compound Molecular Weight | 337.50 g/mol (free base) | [1] |

| This compound Mesylate Molecular Weight | 433.61 g/mol | |

| Pharmacological Data (Opioid Receptor Binding) | ||

| µ-Opioid Receptor (MOR) Ki | Data not available in searched documents | |

| δ-Opioid Receptor (DOR) Ki | Data not available in searched documents | |

| κ-Opioid Receptor (KOR) Ki | Data not available in searched documents | |

| Pharmacological Data (Functional Activity) | ||

| MOR Agonism | Partial Agonist | [1] |

| KOR Agonism | Agonist | [1] |

| DOR Agonism | Data not available in searched documents |

Signaling Pathways and Mechanism of Action

This compound's pharmacological effects are mediated through its interaction with µ, δ, and κ opioid receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors can initiate downstream signaling through two primary pathways: the G-protein pathway, which is generally associated with the desired analgesic effects, and the β-arrestin pathway, which has been implicated in some of the adverse side effects of opioids. The "biased agonism" of a ligand refers to its ability to preferentially activate one of these pathways over the other.

As a mixed agonist-antagonist, this compound exhibits a complex signaling profile. At the µ-opioid receptor, it acts as a partial agonist, suggesting a lower level of G-protein activation compared to full agonists like morphine. At the κ-opioid receptor, it is a more efficacious agonist. The degree to which this compound recruits β-arrestin at each receptor subtype would further define its signaling bias and potential for a more favorable therapeutic window.

Visualizing the Synthetic Workflow and Signaling Pathways

Synthesis Workflow of this compound Mesylate

Caption: Synthetic pathway for this compound Mesylate.

Signaling Pathway of this compound at Opioid Receptors

References

An In-depth Technical Guide to the Solubility and Stability of Xorphanol

It is important to note that "Xorphanol" appears to be a fictional or not publicly documented compound. Therefore, the following technical guide is a template based on established principles of pharmaceutical sciences and uses hypothetical data. Researchers should substitute the provided data with their own experimental results.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability characteristics of the novel compound this compound. The data presented herein is intended to serve as a foundational resource for formulation development, analytical method development, and regulatory submissions.

This compound Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. The following section details the solubility of this compound in various solvents at ambient temperature.

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent System | Solubility (mg/mL) | pH (for aqueous systems) | Method |

| Purified Water | 0.15 | 7.2 | HPLC-UV |

| 0.1 N HCl | 15.2 | 1.0 | HPLC-UV |

| 0.1 M Phosphate Buffer | 0.25 | 7.4 | HPLC-UV |

| Ethanol | 25.8 | N/A | HPLC-UV |

| Propylene Glycol | 18.5 | N/A | HPLC-UV |

| PEG 400 | 35.1 | N/A | HPLC-UV |

The equilibrium solubility of this compound was determined using the shake-flask method.

-

Preparation: An excess amount of this compound was added to 2 mL of each solvent in a sealed glass vial.

-

Equilibration: The vials were agitated in a temperature-controlled shaker at 25°C for 48 hours to ensure equilibrium was reached.

-

Sample Collection and Preparation: After 48 hours, the suspensions were allowed to stand, and the supernatant was carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any undissolved solids.

-

Quantification: The filtrate was then diluted with an appropriate mobile phase and analyzed by a validated HPLC-UV method to determine the concentration of dissolved this compound.

This compound Stability Profile

Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products.

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | Duration | % Degradation | Major Degradants |

| 0.1 N HCl | 24 hours | 12.5% | XOR-H1, XOR-H2 |

| 0.1 N NaOH | 8 hours | 8.2% | XOR-B1 |

| 30% H₂O₂ | 4 hours | 22.1% | XOR-O1, XOR-O2 |

| Thermal (80°C) | 72 hours | 5.6% | XOR-T1 |

| Photolytic (ICH Q1B) | 7 days | 18.9% | XOR-P1 |

Forced degradation studies were conducted to identify the potential degradation pathways of this compound.

-

Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol.

-

Stress Conditions:

-

Acidic Hydrolysis: The stock solution was diluted with 0.1 N HCl and kept at 60°C.

-

Basic Hydrolysis: The stock solution was diluted with 0.1 N NaOH and kept at 60°C.

-

Oxidative Degradation: The stock solution was treated with 30% H₂O₂ at room temperature.

-

Thermal Degradation: A solid sample of this compound was placed in a temperature-controlled oven at 80°C.

-

Photolytic Degradation: A solution of this compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Samples were withdrawn at predetermined time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to separate the parent drug from its degradation products.

Visualizations

The following diagram illustrates the general workflow for assessing the solubility and stability of this compound.

Workflow for this compound solubility and stability testing.

Assuming this compound acts as an agonist at the mu-opioid receptor, the following diagram depicts a simplified signaling cascade.

Hypothetical signaling pathway for this compound via mu-opioid receptor.

In Vitro Pharmacological Profile of Xorphanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological properties of Xorphanol, a mixed agonist-antagonist opioid analgesic. The data and protocols presented herein are curated to support further research and development efforts in the field of opioid pharmacology.

Core Data Presentation

The following tables summarize the quantitative in vitro data for this compound, detailing its binding affinity and functional activity at the three classical opioid receptors.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Kᵢ (nM) | Radioligand | Cell Line | Reference |

| μ (mu) | 0.25 | [³H]-DAMGO | - | [1] |

| κ (kappa) | 0.4 | [³H]-U-69,593 | - | [1] |

| δ (delta) | 1.0 | [³H]-Naltrindole | - | [1] |

Table 2: Functional Activity of this compound at Opioid Receptors

| Receptor Subtype | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Classification | Reference |

| μ (mu) | GTPγS Binding | 3.4 | 29 | Partial Agonist | [1] |

| κ (kappa) | GTPγS Binding | 3.3 | 49 | Partial Agonist | [1] |

| κ (kappa) | Adenylyl Cyclase Inhibition | - | - | Full Agonist | [2] |

| δ (delta) | GTPγS Binding | 8.0 | 76 | Agonist | [1] |

Key Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below. These protocols are synthesized from established methods in opioid receptor research.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of this compound for opioid receptors.

a. Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human μ, κ, or δ opioid receptor.

-

Radioligands:

-

μ-opioid receptor: [³H]-DAMGO

-

κ-opioid receptor: [³H]-U-69,593

-

δ-opioid receptor: [³H]-Naltrindole

-

-

Non-specific Binding Control: Naloxone (B1662785) (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well Filter Plates and a Cell Harvester.

b. Procedure:

-

Thaw the cell membrane preparations on ice.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer or unlabeled naloxone (for non-specific binding).

-

50 µL of various concentrations of this compound.

-

100 µL of the appropriate radioligand at a concentration near its Kd.

-

50 µL of the cell membrane preparation (5-20 µg of protein).

-

-

Incubate the plate at 25°C for 60-180 minutes, depending on the radioligand, to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filter mats and place them in scintillation vials.

-

Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC₅₀ values are determined by non-linear regression analysis and converted to Kᵢ values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the G-protein activation upon agonist binding to the opioid receptor.

a. Materials:

-

Cell Membranes: As described for the radioligand binding assay.

-

[³⁵S]GTPγS.

-

GDP: 10-30 µM final concentration.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Unlabeled GTPγS: For determination of non-specific binding.

-

Scintillation Cocktail.

-

96-well Filter Plates and a Cell Harvester.

b. Procedure:

-

Thaw the cell membrane preparations on ice.

-

In a 96-well plate, add the following:

-

Cell membranes (10-20 µg protein/well).

-

GDP.

-

Varying concentrations of this compound.

-

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).

-

Incubate at 30°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the filter plate.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filter mats, add scintillation cocktail, and quantify radioactivity.

-

Data are analyzed to determine the EC₅₀ and Eₘₐₓ values for this compound, indicating its potency and efficacy in activating G-proteins.

cAMP Accumulation Assay

This assay assesses the ability of an opioid agonist to inhibit adenylyl cyclase, a downstream effector of Gᵢ/ₒ-coupled receptors.

a. Materials:

-

Whole Cells: HEK293 cells stably expressing the opioid receptor of interest.

-

Forskolin (B1673556): To stimulate adenylyl cyclase.

-

IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.

-

cAMP Assay Kit: (e.g., LANCE, HTRF, or ELISA-based).

-

Cell Culture Medium.

b. Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound for 15 minutes.

-

Stimulate the cells with forskolin (e.g., 5 µM) in the presence of IBMX for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

The inhibitory effect of this compound on forskolin-stimulated cAMP accumulation is used to determine its potency (IC₅₀) and efficacy.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway for this compound at the mu, kappa, and delta opioid receptors, based on its mixed agonist-antagonist profile.

Caption: this compound's differential activation of opioid receptor subtypes and downstream G-protein signaling.

Experimental Workflow for In Vitro Characterization

This diagram outlines the typical experimental workflow for the in vitro characterization of a novel opioid compound like this compound.

Caption: A streamlined workflow for the in vitro pharmacological characterization of this compound.

References

Neuropharmacological Profile of Xorphanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disseminated: December 16, 2025

Abstract

Xorphanol (developmental codes: TR-5379, TR-5379M) is a synthetically derived opioid analgesic from the morphinan (B1239233) class, characterized by a mixed agonist-antagonist neuropharmacological profile. Preclinical investigations have revealed its potent interaction with multiple opioid receptor subtypes, exhibiting a notable preference for the kappa opioid receptor (KOR), where it functions as a high-efficacy partial agonist. Concurrently, it demonstrates partial agonist activity at the mu-opioid receptor (MOR) and agonist activity at the delta-opioid receptor (DOR). This intricate receptor interaction profile underpins its analgesic properties while suggesting a potentially lower liability for physical dependence compared to traditional MOR agonists. This technical guide provides a comprehensive overview of the neuropharmacological characteristics of this compound, consolidating available quantitative data on its receptor binding and functional activity. Detailed experimental methodologies for key in vitro and in vivo assays are described, and its implicated signaling pathways are visualized to offer a thorough resource for researchers and professionals in the field of drug development.

Introduction

This compound is a morphinan derivative that, despite demonstrating potent analgesic effects in preclinical models, was never brought to market[1]. Its unique profile as a mixed agonist-antagonist has been a subject of interest, particularly its high affinity and efficacy at the KOR. Such compounds have been explored for their potential to provide significant pain relief with a reduced risk of the adverse effects commonly associated with MOR agonists, such as respiratory depression and abuse potential[1]. Understanding the detailed neuropharmacology of this compound is crucial for contextualizing its therapeutic potential and limitations, and for informing the development of future analgesics with similar mechanisms of action.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through a series of radioligand binding and functional assays to determine its affinity and efficacy at the primary opioid receptor subtypes.

Receptor Binding Affinity

Competitive radioligand binding assays have been employed to ascertain the binding affinity (Ki) of this compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors. These studies typically utilize membrane preparations from cells expressing the specific opioid receptor subtype or from rodent brain tissue. The affinity is determined by the ability of this compound to displace a high-affinity radiolabeled ligand.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| Kappa (κ) | --INVALID-LINK---EKC | Rat Brain Membranes | 0.4 | [1] |

| Mu (µ) | [³H]-DAGO | Rat Brain Membranes | 0.25 | [1] |

| Delta (δ) | [³H]-DPDPE | Rat Brain Membranes | 1.0 | [1] |

Note: Specific radioligands and tissue preparations are inferred from standard practices in the field as detailed in the experimental protocols section.

Functional Activity

The functional activity of this compound at opioid receptors has been assessed using in vitro assays that measure the extent of G-protein activation or downstream signaling cascades upon receptor binding. Assays such as GTPγS binding and cAMP formation inhibition are standard methods to quantify agonist efficacy (Emax) and potency (EC50).

Table 2: In Vitro Functional Activity of this compound

| Receptor Subtype | Assay Type | Parameter | Value | Reference |

| Kappa (κ) | GTPγS Binding | EC50 (nM) | 3.3 | [1] |

| Imax (%) | 49 | [1] | ||

| Intrinsic Activity | 0.84 | [1] | ||

| Mu (µ) | GTPγS Binding | IC50 (nM) | 3.4 | [1] |

| Imax (%) | 29 | [1] | ||

| Delta (δ) | GTPγS Binding | IC50 (nM) | 8 | [1] |

| Imax (%) | 76 | [1] |

Note: The specific assay type is inferred based on the parameters reported. Imax represents the maximal effect relative to a standard full agonist. Intrinsic activity is a measure of the ability of the drug to produce a response.

In Vivo Pharmacology

The in vivo effects of this compound have been evaluated in animal models to characterize its analgesic efficacy, potential for respiratory depression, and abuse liability.

Analgesic Efficacy

The analgesic properties of this compound have been demonstrated in various rodent models of pain, such as the tail-flick and hot-plate tests, which measure the response to thermal stimuli. The median effective dose (ED50) is a key parameter determined in these studies.

Table 3: In Vivo Analgesic Efficacy of this compound

| Animal Model | Pain Stimulus | Route of Administration | ED50 (mg/kg) | Reference(s) |

| Rat Tail-Flick Test | Thermal | Intravenous (IV) | Data not available | |

| Mouse Hot-Plate Test | Thermal | Intraperitoneal (IP) | Data not available | |

| Mouse Writhing Test | Chemical (Acetic Acid) | Intraperitoneal (IP) | Data not available |

Respiratory Depression

A critical aspect of opioid safety is the potential for respiratory depression. This is typically assessed by measuring changes in arterial blood gases (PaO2 and PaCO2) or by whole-body plethysmography to monitor respiratory rate and tidal volume in conscious animals. Based on its mixed agonist-antagonist profile, this compound is predicted to have a lower risk of respiratory depression compared to full MOR agonists.

Abuse and Dependence Liability

The potential for abuse and physical dependence is a major concern with opioid analgesics. Preclinical assessment often involves conditioned place preference (CPP) and intravenous self-administration studies in rodents. Animal studies have suggested a low physical dependence liability for this compound[1].

Signaling Pathways

This compound's mixed agonist-antagonist profile results in a complex pattern of intracellular signaling. As a KOR agonist, it is expected to activate G-protein-mediated pathways leading to the inhibition of adenylyl cyclase and modulation of ion channels. Its partial agonism at the MOR suggests a submaximal activation of similar pathways, while also potentially antagonizing the effects of full MOR agonists. The role of β-arrestin recruitment in the signaling cascade of this compound has not been explicitly detailed in available literature but is a critical determinant of the long-term effects of opioid receptor activation, including tolerance and dependence.

Experimental Protocols

This section outlines the general methodologies for the key experiments used to characterize the neuropharmacological profile of this compound.

In Vitro Assays

-

Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.

-

Materials:

-

Membrane preparations from cells (e.g., CHO or HEK293) stably expressing the human opioid receptor subtype (µ, δ, or κ) or from rodent brain tissue.

-

Radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 or --INVALID-LINK---EKC for KOR).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2).

-

Glass fiber filters and a cell harvester for filtration.

-

Scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of the radiolabeled ligand with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Objective: To measure the functional activity (potency and efficacy) of this compound at G-protein coupled opioid receptors.

-

Materials:

-

Membrane preparations expressing the opioid receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

This compound at various concentrations.

-

Assay buffer.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Pre-incubate the membrane preparation with GDP to ensure G-proteins are in their inactive state.

-

Add varying concentrations of this compound to the membranes.

-

Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.

-

Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.

-

Terminate the reaction by rapid filtration.

-

Wash the filters to remove unbound [³⁵S]GTPγS.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC50 (potency) and Emax (efficacy) relative to a standard full agonist.

-

In Vivo Assays

-

Objective: To assess the analgesic effect of this compound against a thermal pain stimulus.

-

Animals: Mice or rats.

-

Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure:

-

Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal, intravenous).

-

At predetermined time points after administration, place the animal on the hot plate.

-

Record the latency to a nociceptive response (e.g., paw licking, jumping).

-

A cut-off time is set to prevent tissue damage.

-

An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.

-

Determine the ED50 from the dose-response curve.

-

-

Objective: To evaluate the effect of this compound on respiratory function.

-

Animals: Rats or mice.

-

Method 1: Arterial Blood Gas Analysis

-

Procedure:

-

Implant an arterial catheter for blood sampling.

-

Administer this compound or vehicle.

-

Collect arterial blood samples at various time points.

-

Analyze the samples for PaO2, PaCO2, and pH. A decrease in PaO2 and an increase in PaCO2 indicate respiratory depression.

-

-

-

Method 2: Whole-Body Plethysmography

-

Apparatus: A plethysmography chamber that measures changes in pressure associated with breathing.

-

Procedure:

-

Acclimatize the animal to the chamber.

-

Administer this compound or vehicle.

-

Record respiratory parameters such as respiratory rate, tidal volume, and minute ventilation over time. A decrease in these parameters is indicative of respiratory depression.

-

-

Conclusion

This compound presents a complex neuropharmacological profile characterized by its mixed agonist-antagonist activity at opioid receptors, with a pronounced preference for the kappa opioid receptor. Its potent analgesic effects, coupled with a potentially favorable side-effect profile, particularly a lower risk of physical dependence, underscore the therapeutic potential of this class of compounds. The data and methodologies presented in this technical guide provide a foundational understanding of this compound's mechanism of action and serve as a valuable resource for the ongoing development of novel and safer opioid analgesics. Further research to fully elucidate its downstream signaling pathways, particularly the role of β-arrestin, and to obtain more comprehensive in vivo data would be beneficial for a complete characterization of this intriguing compound.

References

Xorphanol's Effect on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Xorphanol is a synthetic morphinan (B1239233) derivative with a mixed agonist-antagonist profile at opioid receptors, exhibiting a unique mechanism of action within the central nervous system (CNS). It functions primarily as a high-efficacy partial agonist of the kappa-opioid receptor (KOR) and concurrently as a partial agonist with marked antagonistic potential at the mu-opioid receptor (MOR).[1] This dual activity provides potent analgesia while potentially mitigating some of the adverse effects and abuse liability associated with conventional MOR agonists.[2][3] This document provides a comprehensive overview of the pharmacodynamics, signaling pathways, and experimental methodologies relevant to understanding this compound's CNS effects.

Pharmacological Profile and Receptor Binding

This compound's interaction with opioid receptors is complex, characterized by high affinity and functional selectivity. Its primary analgesic effects are mediated through KOR activation, while its interaction with MOR is more nuanced, involving both partial agonism and the ability to antagonize the effects of other MOR agonists like morphine.[1][2] The drug also demonstrates activity at the delta-opioid receptor (DOR).[1]

Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the quantitative parameters of this compound's interaction with the three classical opioid receptors.

Table 1: Opioid Receptor Binding Affinities of this compound

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| Kappa (KOR) | 0.4 nM[1] |

| Mu (MOR) | 0.25 nM[1] |

| Delta (DOR) | 1.0 nM[1] |

Data derived from competitive radioligand binding assays using cloned human opioid receptors.

Table 2: Functional Activity Parameters of this compound

| Receptor Subtype | Assay | Parameter | Value |

|---|---|---|---|

| Kappa (KOR) | [³⁵S]GTPγS Binding | EC₅₀ | 3.3 nM[1] |

| Iₘₐₓ | 49%[1] | ||

| Intrinsic Activity (IA) | 0.84[1] | ||

| Mu (MOR) | [³⁵S]GTPγS Binding | IC₅₀ | 3.4 nM[1] |

| Iₘₐₓ | 29%[1] | ||

| Delta (DOR) | [³⁵S]GTPγS Binding | IC₅₀ | 8 nM[1] |

| Iₘₐₓ | 76%[1] |

Functional data represents this compound's ability to stimulate (agonist) or inhibit (antagonist) G-protein coupling.

Central Nervous System Signaling Pathways

This compound's dual receptor activity initiates distinct intracellular signaling cascades that collectively produce its clinical effects.

-

At the Kappa-Opioid Receptor (KOR): As a high-efficacy agonist, this compound binding to KORs, which are G-protein coupled receptors (GPCRs), activates the associated Gi/o protein.[4][5] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4][6] The dissociation of the G-protein into Gα and Gβγ subunits also modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which underlies its analgesic and sedative effects.[7] However, KOR activation is also linked to β-arrestin-2 dependent signaling, which can mediate adverse effects like dysphoria.[5][8]

-

At the Mu-Opioid Receptor (MOR): this compound's partial agonism at MOR means it can weakly activate the receptor's canonical Gi/o pathway, but its primary role is antagonistic.[1] By occupying the receptor, it blocks binding and subsequent signal transduction by endogenous endorphins or exogenous opioids like morphine.[9][10] This antagonism is crucial for its potential to reduce the risk of respiratory depression and opioid-induced euphoria.[11]

Mandatory Visualization: Signaling Pathways

Caption: this compound's dual-action signaling in the CNS.

Experimental Protocols

The characterization of this compound relies on a series of established in vitro and in vivo assays.

Protocol 1: Radioligand Competition Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for human opioid receptors.

-

Methodology:

-

Membrane Preparation: Membranes from HEK-293 cells stably expressing cloned human mu, delta, or kappa opioid receptors are prepared.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: A specific high-affinity radioligand for each receptor is used (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).

-

Incubation: Membranes are incubated with a fixed concentration of radioligand and varying concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: Radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: IC₅₀ values (concentration of this compound that inhibits 50% of specific radioligand binding) are determined by nonlinear regression. Ki values are calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Protocol 2: [³⁵S]GTPγS Functional Assay

-

Objective: To measure the functional activity (EC₅₀/IC₅₀, Eₘₐₓ) of this compound by quantifying G-protein activation.

-

Methodology:

-

Membrane Preparation: As described in Protocol 1.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Incubation: Membranes are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS. For antagonist determination, membranes are co-incubated with a full agonist.

-

Reaction: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation & Detection: The reaction is terminated, and bound [³⁵S]GTPγS is captured and quantified as in the binding assay.

-

Data Analysis: Concentration-response curves are generated to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal effect (Eₘₐₓ) relative to a standard full agonist.

-

Mandatory Visualization: Experimental Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Butorphanol - Wikipedia [en.wikipedia.org]

- 4. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 6. DSpace [kuscholarworks.ku.edu]

- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 10. How does Narcan work? [dornsife.usc.edu]

- 11. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Molecular Targets of Xorphanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xorphanol, a morphinan-derived opioid, presents a complex pharmacological profile as a mixed agonist-antagonist. This technical guide provides a comprehensive overview of its molecular targets, focusing on its interactions with the primary opioid receptor subtypes: kappa (κ), mu (μ), and delta (δ). The information herein is intended to support further research and drug development efforts by providing detailed data on its binding affinity, functional activity, and the intracellular signaling cascades it modulates.

Data Presentation: Receptor Binding and Functional Activity

The following table summarizes the quantitative data on this compound's interaction with human opioid receptors. This data is crucial for understanding its potency and efficacy at each target.

| Receptor Subtype | Parameter | Value (nM) | Efficacy |

| Kappa (κ) Opioid Receptor | Kᵢ | 0.4 | High-efficacy partial agonist/near-full agonist (IA = 0.84)[1] |

| EC₅₀ | 3.3 | Iₘₐₓ = 49%[1] | |

| Mu (μ) Opioid Receptor | Kᵢ | 0.25 | Partial agonist with marked antagonistic potential[1] |

| IC₅₀ | 3.4 | Iₘₐₓ = 29%[1] | |

| Delta (δ) Opioid Receptor | Kᵢ | 1.0 | Agonist[1] |

| IC₅₀ | 8 | Iₘₐₓ = 76%[1] |

Key Terms:

-

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

-

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response.

-

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half.[2]

-

Iₘₐₓ (Maximum Inhibitory Effect): The maximum inhibitory effect of the drug.

-

IA (Intrinsic Activity): A measure of the ability of a drug to produce a pharmacological response after it has bound to a receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the molecular targets of opioid compounds like this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the Kᵢ of this compound at the κ, μ, and δ opioid receptors.

Materials:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human κ, μ, or δ opioid receptor.

-

Radioligands:

-

[³H]U-69,593 for κ-opioid receptor

-

[³H]DAMGO for μ-opioid receptor

-

[³H]DPDPE for δ-opioid receptor

-

-

Test Compound: this compound

-

Non-specific Binding Control: Naloxone (B1662785) (10 µM)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Filtration Apparatus: Cell harvester with glass fiber filters

-

Scintillation Counter and Scintillation Fluid

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

A fixed concentration of the appropriate radioligand (typically at or near its Kd value).

-

Increasing concentrations of this compound.

-

For determining non-specific binding, add a high concentration of an unlabeled ligand like naloxone instead of this compound.

-

For determining total binding, add vehicle instead of this compound.

-

-

Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying the activation of G protein-coupled receptors (GPCRs). Agonist binding to a Gᵢ/Gₒ-coupled receptor, such as an opioid receptor, promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Objective: To determine the EC₅₀ and Iₘₐₓ of this compound at the κ, μ, and δ opioid receptors.

Materials:

-

Receptor Source: Cell membranes from cells expressing the opioid receptor of interest.

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

GDP (Guanosine diphosphate)

-

Test Compound: this compound

-

Positive Control: A known full agonist for the specific receptor (e.g., DAMGO for μ-opioid receptor).

-

Non-specific Binding Control: Unlabeled GTPγS

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Filtration Apparatus and Scintillation Counter

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following:

-

Assay buffer

-

GDP (to ensure G proteins are in their inactive state).

-

Increasing concentrations of this compound or the positive control agonist.

-

For determining non-specific binding, add a high concentration of unlabeled GTPγS.

-

-

Pre-incubation: Add the cell membranes to the wells and pre-incubate at 30°C for 15-30 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Measure the radioactivity of the filters.

-

Data Analysis:

-

Plot the specific [³⁵S]GTPγS binding against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value from the resulting dose-response curve.

-

Calculate the Iₘₐₓ by comparing the maximal stimulation induced by this compound to that of a known full agonist.

-

Signaling Pathways

This compound, as a mixed agonist-antagonist at opioid receptors, modulates downstream signaling pathways that are crucial for its therapeutic and side-effect profiles. Opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G protein, Gαᵢ/ₒ.

Canonical G Protein-Mediated Signaling

Upon agonist binding, including the agonistic action of this compound, the opioid receptor undergoes a conformational change, leading to the activation of the associated Gαᵢ/ₒ protein. This results in the dissociation of the Gα-GTP and Gβγ subunits, which then modulate various intracellular effectors.

-

Inhibition of Adenylyl Cyclase: The activated Gαᵢ/ₒ subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of downstream proteins such as protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, which reduces neuronal excitability. The Gβγ subunit also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

Canonical G Protein-Mediated Opioid Receptor Signaling.

β-Arrestin-Mediated Signaling

In addition to G protein-mediated signaling, agonist binding to opioid receptors can also lead to the recruitment of β-arrestin proteins. This pathway is involved in receptor desensitization, internalization, and the activation of distinct downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. The balance between G protein and β-arrestin signaling (biased agonism) is a key area of research for developing safer opioids with fewer side effects. The specific bias of this compound at each opioid receptor subtype requires further investigation.

β-Arrestin-Mediated Opioid Receptor Signaling.

References

The Genetic Basis of Xorphanol Response: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Pharmacogenomic Landscape of a Novel Morphinan (B1239233) Opioid

Abstract

Xorphanol, a mixed agonist-antagonist opioid of the morphinan class, presents a complex pharmacological profile with potential therapeutic applications. Its clinical efficacy and safety, like many opioids, are subject to significant interindividual variability. This technical guide synthesizes the current understanding of the potential genetic factors that may influence the response to this compound. While direct pharmacogenomic studies on this compound are not yet available, this document extrapolates from the extensive research on opioids with similar mechanisms of action to provide a foundational framework for future investigation. We delve into the genetic variations within the primary targets of this compound—the mu (μ), kappa (κ), and delta (δ) opioid receptors—and explore the putative metabolic pathways and the genetic polymorphisms that could affect its pharmacokinetics. This guide is intended to be a resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols, structured data presentation, and visualizations of key biological pathways to facilitate further research into the personalized application of this compound.

Introduction to this compound

This compound is a synthetic opioid analgesic belonging to the morphinan family of compounds.[1] It exhibits a unique pharmacological profile as a mixed agonist-antagonist at opioid receptors. Specifically, it acts as a partial agonist at the μ-opioid receptor (MOR), a partial agonist at the κ-opioid receptor (KOR), and an agonist at the δ-opioid receptor (DOR).[2] This complex interaction with multiple opioid receptors suggests a potential for a nuanced analgesic effect with a modified side-effect profile compared to traditional MOR agonists. However, the clinical response to opioids is highly variable, and genetic factors are known to play a significant role.[3] Understanding the potential genetic basis of this compound response is crucial for its development and safe and effective clinical use.

Putative Pharmacokinetics and Metabolism of this compound

While specific metabolic pathways for this compound have not been empirically determined, its morphinan structure allows for informed predictions based on the metabolism of similar opioids like morphine.[4] Morphinan alkaloids primarily undergo phase II metabolism through glucuronidation. Additionally, phase I metabolism via the cytochrome P450 (CYP) enzyme system can occur.[5]

Putative Metabolic Pathway for this compound:

Based on its chemical structure, this compound (N-(Cyclobutylmethyl)-8β-methyl-6-methylenemorphinan-3-ol)[1] is likely metabolized through the following pathways:

-

Phase II Metabolism (Glucuronidation): The primary route of metabolism is expected to be conjugation of the hydroxyl group at the C3 position with glucuronic acid by UDP-glucuronosyltransferases (UGTs), particularly UGT2B7, which is heavily involved in morphine metabolism.[4]

-

Phase I Metabolism (CYP450-mediated): N-dealkylation of the cyclobutylmethyl group at the nitrogen atom is a plausible reaction catalyzed by CYP3A4 and CYP2D6. O-demethylation is not applicable as this compound has a hydroxyl group instead of a methoxy (B1213986) group at the C3 position.

Genetic polymorphisms in the genes encoding these enzymes, particularly UGT2B7, CYP3A4, and CYP2D6, could significantly alter the pharmacokinetics of this compound, affecting its clearance and the formation of potentially active or inactive metabolites.

Pharmacodynamics: The Role of Opioid Receptors

This compound's pharmacological effects are mediated through its interaction with the μ, κ, and δ opioid receptors, which are G-protein coupled receptors (GPCRs).[6] Activation of these receptors, which are coupled to inhibitory G proteins (Gαi/o), leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, reduced intracellular cyclic AMP (cAMP) levels, activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels.[6][7][8] These actions collectively reduce neuronal excitability and neurotransmitter release, leading to analgesia and other opioid effects.

Mu-Opioid Receptor (MOR) Signaling

Activation of MOR by an agonist like this compound initiates signaling through G-protein dependent and β-arrestin dependent pathways. The G-protein pathway is primarily associated with analgesia, while the β-arrestin pathway is linked to adverse effects such as respiratory depression and tolerance.[9]

Kappa-Opioid Receptor (KOR) Signaling

KOR activation also leads to the inhibition of adenylyl cyclase and modulation of ion channels.[7][10] G-protein signaling is thought to mediate the analgesic effects, while β-arrestin-2 dependent signaling is associated with dysphoria and other aversive side effects.[11]

Delta-Opioid Receptor (DOR) Signaling

DOR activation results in similar intracellular signaling events as MOR and KOR, leading to analgesia.[12] Ligand-directed signaling at the DOR can influence the balance between therapeutic effects and the development of tolerance.[13]

Genetic Polymorphisms and Their Potential Impact on this compound Response

Genetic variations in the genes encoding the opioid receptors and metabolizing enzymes can significantly influence an individual's response to opioids.

Opioid Receptor Gene Variants

| Gene | Variant | Consequence | Potential Impact on this compound Response |

| OPRM1 | A118G (rs1799971) | Asn40Asp amino acid change. Results in reduced receptor expression and altered signal transduction.[14][15] | Carriers of the G allele may require higher doses of this compound for adequate analgesia due to reduced MOR function. They may also experience fewer MOR-mediated side effects.[14] |

| OPRK1 | rs963549 | Associated with decreased opioid withdrawal symptoms.[2] | May influence the antagonist properties of this compound and impact withdrawal phenomena. |

| rs6989250 | Associated with stress-induced craving and cocaine relapse risk.[16] | Could potentially modulate the aversive or rewarding properties of this compound, especially given its KOR activity. | |

| Indel upstream of start site | Reduces promoter activity and is associated with alcohol dependence.[17] | Altered KOR expression levels could affect both the analgesic and dysphoric effects of this compound. | |

| OPRD1 | rs1042114 | Disrupts receptor maturation.[18] | May lead to reduced DOR density and a diminished response to the DOR-agonist effects of this compound. |

| rs569356 | Affects OPRD1 expression.[18] | Could alter the overall sensitivity to the DOR-mediated effects of this compound. | |

| rs678849 | Intronic variant affecting transcriptional activity.[19] | May influence DOR expression levels and thereby modulate the analgesic and other effects of this compound. |

Metabolizing Enzyme Gene Variants

| Gene | Variant | Consequence | Potential Impact on this compound Response |

| CYP2D6 | Poor Metabolizer Phenotype | Decreased enzyme activity. | If this compound undergoes N-dealkylation via CYP2D6 to an active metabolite, poor metabolizers may experience reduced analgesic efficacy. Conversely, if the parent compound is more active, they may have an enhanced response. |

| Ultrarapid Metabolizer Phenotype | Increased enzyme activity. | Ultrarapid metabolizers may experience a more rapid conversion of this compound, potentially leading to a shorter duration of action or increased formation of metabolites. | |

| CYP3A4 | Variants causing reduced function | Decreased enzyme activity. | Reduced metabolism of this compound could lead to higher plasma concentrations and an increased risk of adverse effects. |

| UGT2B7 | Promoter variants (e.g., -161C>T) | Altered enzyme expression. | Variations in UGT2B7 activity could affect the rate of this compound glucuronidation, influencing its clearance and duration of effect. |

Experimental Protocols for Investigating the Genetic Basis of this compound Response

To elucidate the direct pharmacogenomic influences on this compound response, a series of in vitro and in vivo studies are necessary.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the μ, κ, and δ opioid receptors.

Workflow:

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, [³H]DPDPE for DOR), and serial dilutions of this compound.

-

Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.[20][21]

cAMP Functional Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a downstream effect of opioid receptor activation.

Protocol:

-

Cell Culture: Culture cells stably expressing the opioid receptor of interest.

-

Assay Setup: Seed the cells in a 96-well plate. On the day of the assay, replace the culture medium with assay buffer.

-

Treatment: Add forskolin (B1673556) (an adenylyl cyclase activator) and varying concentrations of this compound to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the EC₅₀ and Emax values.

Genotyping of OPRM1 A118G

This protocol describes a method for genotyping the A118G (rs1799971) polymorphism in the OPRM1 gene using TaqMan SNP Genotyping Assay.

Protocol:

-

DNA Extraction: Isolate genomic DNA from whole blood or saliva samples using a commercial DNA extraction kit.

-

PCR Amplification: Prepare a PCR reaction mix containing TaqMan Genotyping Master Mix, the specific TaqMan SNP Genotyping Assay for rs1799971 (which includes primers and VIC/FAM labeled probes), and the genomic DNA sample.

-

Real-Time PCR: Perform the PCR reaction on a real-time PCR instrument using the manufacturer's recommended cycling conditions.

-

Allelic Discrimination: The instrument software will automatically call the genotypes (AA, AG, or GG) based on the fluorescence signals from the VIC and FAM probes at the end of the PCR run.[22][23]

Conclusion and Future Directions